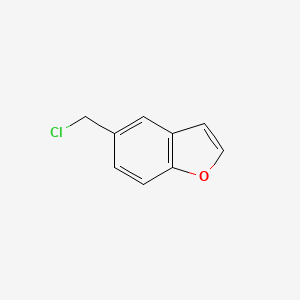
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide, which is an organic sulfur compound. The sulfonamide functional group is characterized by the structure R−S(=O)2−NR2, where it consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Sulfonamides are known for their medicinal uses, particularly as antibiotics.
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with an amine. A base such as pyridine is often added to absorb the HCl that is generated during the reaction .Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group connected to an amine group. The sulfonyl group can refer to a functional group found primarily in sulfones, or to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .科学的研究の応用
Synthesis and Pro-apoptotic Effects
Compounds bearing sulfonamide fragments have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds, including ones similar in structure to the compound of interest, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting a potential for cancer therapy through the activation of apoptotic pathways (Cumaoğlu et al., 2015).
Diels–Alder Reactions
Research on N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding derivatives has contributed to the synthesis of tetrahydroquinoline and quinoline derivatives through Diels–Alder reactions. This demonstrates the compound's relevance in synthetic organic chemistry, providing a pathway for the creation of complex molecular structures (Consonni et al., 1996).
Intramolecular Substitution and Cyclization
Intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has been used to synthesize 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing the compound's utility in generating fluorinated heterocycles, which are of interest for their potential pharmacological properties (Ichikawa et al., 2006).
Protein Kinase C Inhibition
Isoquinolinesulfonamide compounds, such as 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, have been identified as inhibitors of protein kinase C, indicating their potential use in the study of protein kinase C's biological functions and in tissue experiments due to their fluorescent properties (Hagiwara et al., 1988).
Antimicrobial Activity
The synthesis and characterization of novel sulfonamides and their metal complexes have shown significant antimicrobial activity against various strains of bacteria and fungi. This suggests the compound's potential as a framework for developing new antimicrobial agents (Vanparia et al., 2010).
Safety and Hazards
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZDXBAHZVPENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

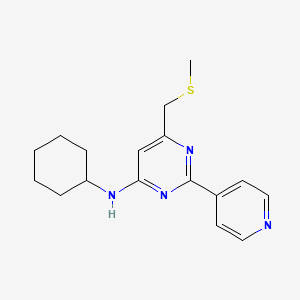
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
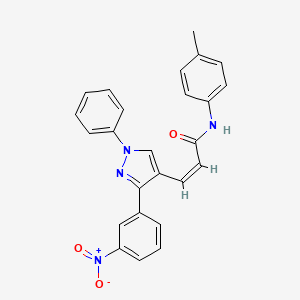

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
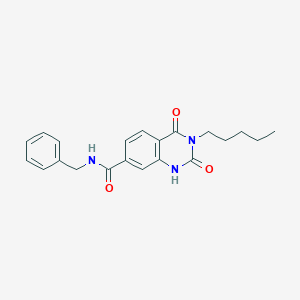
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)
![N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B2397950.png)
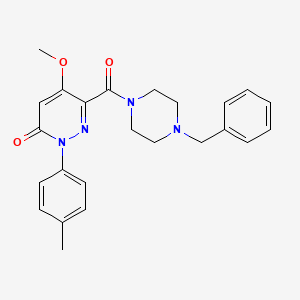
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)
